molecular formula C17H22N2O2S B2434553 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide CAS No. 1787880-53-8

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2434553
CAS No.: 1787880-53-8
M. Wt: 318.44
InChI Key: OBBMINXPSUTLQJ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide (CAS 1787880-53-8) is a synthetic organic compound with a molecular formula of C17H22N2O2S and a molecular weight of 318.4 g/mol . Its complex structure incorporates a 1-methylpyrrole ring, a hydroxypropyl group, and a phenylthio moiety, which contributes to its unique physicochemical profile and makes it a valuable intermediate in medicinal chemistry and drug discovery research . The structural features of this compound, particularly the pyrrole and phenylthio groups, are known to be key pharmacophores in molecules with bioactive potential . Compounds with similar structural motifs are investigated for a range of activities, including as ligands for various receptors and enzymes . For instance, propionamide derivatives are explored in scientific research as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, representing a promising approach for novel analgesic development . Other research areas for related compounds include their potential as cholinesterase inhibitors and TRPV1 antagonists . The synthetic route for this compound typically involves multi-step organic synthesis, which may include Paal-Knorr synthesis for the pyrrole ring formation, followed by sequential attachment of the hydroxypropyl group and introduction of the phenylthio moiety, culminating in an amidation reaction to form the final propanamide backbone . This product is intended for research purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19-12-5-8-15(19)16(20)9-11-18-17(21)10-13-22-14-6-3-2-4-7-14/h2-8,12,16,20H,9-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMINXPSUTLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a propyl chain is replaced by a hydroxyl group.

    Formation of the Phenylthio Group: The phenylthio group can be introduced through a thiolation reaction, where a phenylthiol reacts with a suitable electrophile.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Biological Studies: It could be used as a probe to study biological processes involving pyrrole and phenylthio groups.

    Materials Science: The compound’s structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)-3-(phenylthio)propanamide: Lacks the pyrrole ring, which may affect its biological activity and chemical reactivity.

    N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide: Similar structure but without the methyl group on the pyrrole ring, which could influence its properties.

Uniqueness

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide is unique due to the presence of both a pyrrole ring and a phenylthio group, which can confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring , a hydroxypropyl group , and a phenylthio moiety , which contribute to its unique biological properties. The presence of these functional groups enhances its lipophilicity and metabolic stability, potentially influencing its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby modulating pathways related to cell proliferation and apoptosis.
  • Receptor Interaction : It might bind to cellular receptors, influencing signal transduction pathways critical for various physiological responses.
  • Gene Expression Modulation : The compound could affect the expression of genes linked to inflammation and cancer progression.

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structures exhibit significant biological activities, including anticancer, antiviral, and anti-inflammatory effects. Below is a summary of findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of pyrrole compounds often demonstrate potent cytotoxicity against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism
3dColon Cancer22DNA fragmentation, caspase activation
3eLeukemia164Induction of apoptosis

These results suggest that this compound may possess similar anticancer properties due to its structural characteristics .

Antiviral Activity

Compounds in the same class have also been evaluated for antiviral properties. For example, certain derivatives have shown effectiveness against viruses such as HCV and HSV:

CompoundVirus TargetedIC50 (µM)
APHA DerivativeHCV0.26
APHA DerivativeHSV0.21

The antiviral activity is likely linked to the ability of these compounds to interfere with viral replication processes .

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

  • Colon Cancer Study : A study assessed the efficacy of a pyrrole-based compound on colon cancer cell lines, demonstrating significant DNA damage and apoptosis induction at low concentrations.
  • Leukemia Treatment : In another study, a derivative showed preferential toxicity towards leukemia cells compared to normal cells, indicating potential for targeted cancer therapy.

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Amide couplingDCC, DMAP, DCM, 0°C → RT65%
Hydroxyl protectionTBSCl, imidazole, DMF90%
DeprotectionTBAF, THF, 25°C85%

Q. Table 2: Common Contradictions and Resolutions

ContradictionResolution MethodReference
Variability in antimicrobial IC50_{50}Standardize broth microdilution (CLSI)
Discrepant NMR shiftsUse deuterated solvents (e.g., DMSO-d6_6)

Key Research Gaps

  • Mechanistic studies : The phenylthio group’s role in redox modulation remains underexplored .
  • In vivo pharmacokinetics : Limited data on bioavailability and metabolite toxicity .

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